Ethyl 3-(4-chlorophenyl)-1,4-dioxonaphthalene-2-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-1,4-dioxonaphthalene-2-carboxylate is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chlorophenyl group, a dioxonaphthalene moiety, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-1,4-dioxonaphthalene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where a suitable acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of the Dioxonaphthalene Moiety: The dioxonaphthalene moiety can be formed through an oxidation reaction, where the naphthalene core is oxidized using an oxidizing agent such as potassium permanganate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-1,4-dioxonaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium tert-butoxide
Hydrolysis: Aqueous acid or base
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives
Reduction: Formation of alcohols or reduced naphthalene derivatives
Substitution: Formation of substituted phenyl derivatives
Hydrolysis: Formation of carboxylic acids and alcohols
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-1,4-dioxonaphthalene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-1,4-dioxonaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of signal transduction pathways. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenyl)-1,4-dioxonaphthalene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)-1,4-dioxonaphthalene-2-carboxylate: Similar structure but with a bromine atom instead of chlorine. The bromine atom may confer different reactivity and biological activity.
Ethyl 3-(4-fluorophenyl)-1,4-dioxonaphthalene-2-carboxylate: Contains a fluorine atom, which can affect the compound’s lipophilicity and metabolic stability.
Ethyl 3-(4-methylphenyl)-1,4-dioxonaphthalene-2-carboxylate: The presence of a methyl group can influence the compound’s steric properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-1,4-dioxonaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-2-24-19(23)16-15(11-7-9-12(20)10-8-11)17(21)13-5-3-4-6-14(13)18(16)22/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYHIIGOIXAJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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